molecular formula C9H11ClF3NS B3007904 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride CAS No. 1373865-55-4

1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride

Cat. No. B3007904
CAS RN: 1373865-55-4
M. Wt: 257.7
InChI Key: PJQDNRNSLYKQPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfanyl compounds involves the reaction of difluorodiphenylsulfone with tris(4-hydroxyphenyl)ethane in DMSO, with variations in feed ratio and concentration affecting the solubility and molecular weight of the resulting poly(ether sulfone)s . Although the exact synthesis of 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride is not detailed, similar synthetic strategies could potentially be applied, with the appropriate amine and sulfanyl chloride precursors.

Molecular Structure Analysis

The molecular structure of related sulfanyl compounds, such as 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, has been determined to form a three-dimensional network structure through various intermolecular interactions . While the specific molecular structure of 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride is not provided, it is likely that it would also exhibit a complex network of interactions, potentially including hydrogen bonding and other non-covalent interactions.

Chemical Reactions Analysis

The papers do not provide specific reactions for 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride. However, sulfanyl groups in similar compounds participate in reactions that form three-dimensional networks, which are stabilized by various non-covalent interactions such as C-H···N and C-H···S interactions . These interactions are crucial in the formation of polymorphs and can influence the physical properties of the compounds.

Physical and Chemical Properties Analysis

The physical properties of related sulfanyl compounds include broad molecular weight distributions and the presence of two glass transitions, as indicated by DSC heating curves . The chemical properties are influenced by the presence of sulfanyl groups, which can engage in non-covalent interactions that contribute to the stability and reactivity of the compounds. The polymorphs of the hydrochloride salt of a related compound exhibit different three-dimensional networks and voids within the crystal structure . These properties are indicative of the complex behavior that sulfanyl-containing compounds can exhibit.

Scientific Research Applications

Electrophilic Trifluoromethylthiolation of Organic Compounds

Compounds containing the trifluoromethylthiol group, such as "1,1,1‐Trifluoro‐N‐methyl‐N‐phenyl‐methanesulfenamide," are used as reagents for electrophilic trifluoromethylthiolation of organic compounds. This process allows for the introduction of the trifluoromethylthiol (SCF3) group into various organic molecules, enhancing their chemical properties for further applications in pharmaceuticals and materials science (Billard, 2014).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as "2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives," showcases another application of trifluoromethyl-containing compounds. These derivatives are synthesized through a series of reactions involving phosphorus sulfide and methyl iodide, leading to compounds with potential applications in medicinal chemistry and agrochemicals (Bradiaková et al., 2009).

Development of Sulfur- and Nitrogen-Containing Compounds

Research into the synthesis of sulfur- and nitrogen-containing compounds based on phenylthiourea and acetophenone derivatives highlights the potential for developing new drugs with antioxidant properties and effects on biological membranes. This research points to the versatility of trifluoromethyl-containing compounds in synthesizing biologically active molecules (Farzaliyev et al., 2020).

Alkoxide- and Hydroxide-Induced Nucleophilic Trifluoromethylation

A novel methodology for alkoxide- and hydroxide-induced nucleophilic trifluoromethylation using trifluoromethyl sulfone or sulfoxide has been developed. This technique represents a significant advancement in the efficient introduction of the trifluoromethyl group into a variety of substrates, opening new pathways for synthesizing trifluoromethylated organic compounds (Prakash, Hu, & Olah, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[3-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS.ClH/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQDNRNSLYKQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)SC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride

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